molecular formula C12H25N B13528570 4-(4-Ethylcyclohexyl)butan-2-amine

4-(4-Ethylcyclohexyl)butan-2-amine

Cat. No.: B13528570
M. Wt: 183.33 g/mol
InChI Key: KWKGBZGRBVSGTR-UHFFFAOYSA-N
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Description

4-(4-Ethylcyclohexyl)butan-2-amine is an organic compound belonging to the class of amines It features a cyclohexane ring substituted with an ethyl group and a butan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylcyclohexyl)butan-2-amine can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a haloalkane with an amine.

    Reductive Amination: Another method involves the reductive amination of a ketone or aldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylcyclohexyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halogen atoms in haloalkanes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Haloalkanes and alkyl halides are typical substrates for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl-substituted amines.

Scientific Research Applications

4-(4-Ethylcyclohexyl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylcyclohexyl)butan-2-ol: A precursor in the synthesis of 4-(4-Ethylcyclohexyl)butan-2-amine.

    4-(4-Methylcyclohexyl)butan-2-amine: A structurally similar compound with a methyl group instead of an ethyl group.

    4-(4-Propylcyclohexyl)butan-2-amine: Another analog with a propyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group on the cyclohexane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

4-(4-ethylcyclohexyl)butan-2-amine

InChI

InChI=1S/C12H25N/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h10-12H,3-9,13H2,1-2H3

InChI Key

KWKGBZGRBVSGTR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCC(C)N

Origin of Product

United States

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